molecular formula C18H23NO B1389321 N-[2-(3,4-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine CAS No. 1040690-22-9

N-[2-(3,4-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine

Cat. No. B1389321
CAS RN: 1040690-22-9
M. Wt: 269.4 g/mol
InChI Key: GACMUGGVXOTCHG-UHFFFAOYSA-N
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Description

“N-[2-(3,4-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine” is a complex organic compound. It is an amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Chemical Reactions Analysis

Amines, ethers, and aromatic compounds each undergo specific types of chemical reactions. Amines can participate in a variety of reactions such as alkylation, acylation, and nucleophilic substitution . Ethers are generally quite stable and unreactive, but can undergo reactions under certain conditions . Aromatic compounds can undergo electrophilic aromatic substitution and other reactions .

Future Directions

The future directions for research on a compound like this would depend on its potential applications. This could include medicinal chemistry if the compound has biological activity, materials science if the compound has unique physical properties, or synthetic chemistry if the compound is a useful intermediate in synthetic routes .

properties

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-14-9-10-18(13-15(14)2)20-12-11-19-16(3)17-7-5-4-6-8-17/h4-10,13,16,19H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACMUGGVXOTCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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